2-[(2,6-diaminopurin-9-yl)methoxy]ethanol is an organic compound classified within the group of 6-aminopurines. This class is characterized by the presence of an amino group at position 6 of the purine ring, which consists of a bicyclic aromatic structure formed by a pyrimidine ring fused to an imidazole ring. The compound has the Chemical Abstracts Service number 59277-86-0 and is recognized for its potential applications in various scientific fields, particularly in biochemistry and medicinal chemistry .
The synthesis of 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol can be achieved through several methods. One notable approach involves extracting the compound from biological samples such as urine or plasma. This extraction is typically followed by derivatization to form trimethylsilyl derivatives, which are then analyzed using gas chromatography with a column packed with 5% OV17 on Chromosorb W-HP.
Another method includes chemical synthesis starting from 2,6-diaminopurine, where methoxyethylation occurs to yield the final product. This process requires careful control of reaction conditions to ensure high yield and purity.
The molecular formula of 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol is C₈H₁₂N₆O₂. The compound has a molecular weight of approximately 224.22 g/mol. Key structural data includes:
This information indicates that the compound features multiple nitrogen atoms characteristic of purines and a methoxy group contributing to its chemical reactivity and biological activity .
2-[(2,6-diaminopurin-9-yl)methoxy]ethanol undergoes various chemical reactions including oxidation, reduction, and substitution processes. A significant reaction involves deamination catalyzed by adenosine deaminase, which converts the compound into acyclovir and other derivatives. This transformation highlights its potential role in nucleoside analog synthesis and antiviral activity .
The mechanism of action for 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol primarily involves its interaction with enzymes such as adenosine deaminase. Upon enzymatic action, the compound is deaminated to form intermediates that can inhibit viral replication or act as precursors for further biochemical transformations. This mechanism is crucial in understanding its potential therapeutic applications in antiviral drug development .
The physical and chemical properties of 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol include:
Property | Value |
---|---|
Density | 1.76 g/cm³ |
Boiling Point | 619.3 °C at 760 mmHg |
Flash Point | 328.4 °C |
Exact Mass | 224.102 g/mol |
Polar Surface Area | 125.83 Ų |
Index of Refraction | 1.786 |
These properties suggest that the compound has a relatively high boiling point and density compared to many other organic compounds, indicating strong intermolecular interactions .
The scientific applications of 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol are diverse:
2-[(2,6-Diaminopurin-9-yl)methoxy]ethanol is a synthetic purine derivative with the molecular formula C₈H₁₂N₆O₂ and a molecular weight of 224.22 g/mol [2] [3]. The compound features a 2,6-diaminopurine base linked via a nitrogen atom (N-9) to a methoxyethanol side chain (─CH₂─O─CH₂─CH₂─OH). This structure lacks the ribose sugar characteristic of canonical nucleosides, classifying it as an acyclic nucleoside analog [5] [6].
Systematic nomenclature follows IUPAC rules:
Key physicochemical properties include:
Identifier Type | Value | |
---|---|---|
CAS Registry Number | 59277-86-0 | |
Molecular Formula | C₈H₁₂N₆O₂ | |
IUPAC Name | 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol | |
Synonyms | A-134U; 2,6-DHEMP | |
ChemSpider ID | FQ5WML1YR3 | [1] [2] [7] |
The compound emerged from efforts to optimize purine nucleoside analogs for antiviral activity. Early work focused on modifying the sugar moiety of nucleosides to enhance metabolic stability. The replacement of the ribose ring with flexible chains led to the discovery of acyclic nucleoside phosphonates (ANPs) like cidofovir and tenofovir, which exhibited broad antiviral activity [5].
2-[(2,6-Diaminopurin-9-yl)methoxy]ethanol was identified as part of a subclass of ANPs lacking the phosphonate group, with initial synthesis reported in the 1980s–1990s. Patent literature from this period describes methods for synthesizing purine derivatives with ether-linked side chains, highlighting their potential as antiviral scaffolds [6]. Its resurgence in the 2020s stemmed from systematic screening of 2,6-diaminopurine derivatives as multi-target antivirals. Researchers leveraged the diamino group’s capacity for hydrogen bonding with viral polymerase targets, hypothesizing it could enhance binding affinity across diverse virus families [4] [8].
The compound shares critical features with endogenous purines and clinical antiviral agents:
Structural comparisons to established antivirals:
Mechanistic Implications:The absence of a phosphonate group suggests direct inhibition of viral polymerases or host factors rather than chain termination. Recent studies confirm its activity against viruses with high polymerase conservation, including:
Virus Family | Representative Virus | IC₅₀ (μM) | Selectivity Index (SI) | |
---|---|---|---|---|
Flaviviridae | Zika virus (ZIKV) | 0.5–5.3 | >100 | |
Flaviviridae | Dengue virus (DENV) | 1.2 | 186 | |
Orthomyxoviridae | Influenza A (H1N1) | 3.7 | 32 | |
Coronaviridae | SARS-CoV-2 | 0.5 | 240 | [4] [8] |
Pharmaceutical Optimization:To address low oral bioavailability, phosphoramidate prodrug strategies have been applied to analogs. These mimic prodrugs of 2′-C-methyl-2,6-diaminopurine ribonucleosides, which generate two bioactive triphosphates in hepatocytes [9]. Such approaches mask the hydroxyl group, enhancing lipophilicity and enabling intracellular activation—critical for clinical translation.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7